molecular formula C11H11ClO2 B1428375 9-Chloro-7-methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one CAS No. 1250774-56-1

9-Chloro-7-methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one

Cat. No.: B1428375
CAS No.: 1250774-56-1
M. Wt: 210.65 g/mol
InChI Key: AYDXGPRZKFWHFC-UHFFFAOYSA-N
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Description

9-Chloro-7-methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one is a chemical compound with the molecular formula C11H11ClO2 and a molecular weight of 210.66 g/mol It is a member of the benzoxepin family, characterized by a seven-membered ring fused to a benzene ring with an oxygen atom incorporated into the ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Chloro-7-methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

9-Chloro-7-methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to alcohols.

    Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

9-Chloro-7-methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 9-Chloro-7-methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes or receptors. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-Chloro-7-methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one is unique due to its specific substitution pattern and the presence of a chlorine atom, which can influence its reactivity and biological activity. Its benzoxepin core structure also distinguishes it from other related compounds .

Properties

IUPAC Name

9-chloro-7-methyl-3,4-dihydro-2H-1-benzoxepin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO2/c1-7-5-8-10(13)3-2-4-14-11(8)9(12)6-7/h5-6H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYDXGPRZKFWHFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)Cl)OCCCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9-Chloro-7-methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one
Reactant of Route 2
9-Chloro-7-methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one
Reactant of Route 3
9-Chloro-7-methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one
Reactant of Route 4
9-Chloro-7-methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one
Reactant of Route 5
9-Chloro-7-methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one
Reactant of Route 6
9-Chloro-7-methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one

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